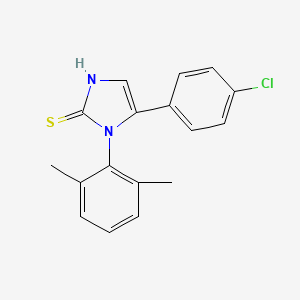
5-(4-chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C17H15ClN2S and its molecular weight is 314.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-Chlorophenyl)-1-(2,6-dimethylphenyl)-1H-imidazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C17H15ClN2S and a molecular weight of 314.83 g/mol. Its structure includes a five-membered imidazole ring substituted with a chlorophenyl group and a dimethylphenyl group, which are crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. In a study evaluating various derivatives, this compound showed significant inhibition against several bacterial strains.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Strains |
|---|---|---|
| 5a | 15 | E. coli |
| 5b | 11 | P. aeruginosa |
| 5c | 20 | B. subtilis |
| Streptomycin | 28 | Various |
The compound exhibited varying degrees of activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with zones of inhibition comparable to standard antibiotics like streptomycin .
Antiviral Activity
The antiviral potential of this compound has also been explored. A study indicated that derivatives containing the imidazole structure can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
Table 2: Antiviral Activity Data
| Compound | Percentage Inhibition (%) | Virus Type |
|---|---|---|
| This compound | 50 | TMV (Tobacco Mosaic Virus) |
| Control (Ningnanmycin) | 50 | TMV |
In this study, the compound showed approximately 50% inhibition against TMV, indicating its potential as an antiviral agent .
Anticancer Activity
In addition to antibacterial and antiviral properties, imidazole derivatives have been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that the compound could induce significant cytotoxicity. The specific pathways involved include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at the G2/M phase.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Interaction : It may also bind to specific receptors on the surface of cells, altering cellular responses.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-3-(2,6-dimethylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-4-3-5-12(2)16(11)20-15(10-19-17(20)21)13-6-8-14(18)9-7-13/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIARDHPJKMSXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=CNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














